L-Glutathione reduced-15N
Description
Significance of Stable Isotope Labeling in Metabolomics and Flux Analysis Research
Stable isotope labeling is a cornerstone of metabolomics and metabolic flux analysis (MFA), providing insights that are unattainable with traditional methods. nih.gov In metabolomics, which aims to measure the complete set of small-molecule metabolites in a biological system, stable isotopes help to overcome significant challenges like accurate metabolite identification and quantification. nih.govtandfonline.com By introducing a labeled compound (a "tracer") into a system, researchers can follow its transformation and incorporation into various downstream metabolites. frontiersin.org
Metabolic flux analysis (MFA) takes this a step further by quantifying the rates of metabolic reactions. creative-proteomics.com Observing the distribution of isotopes in the metabolic network over time allows for the calculation of the flow, or flux, through different pathways. sciex.com This dynamic information is critical for understanding how cells regulate their metabolism in response to genetic or environmental changes. nih.govcreative-proteomics.com Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, isotope-assisted methods reveal the operational dynamics of the metabolic machinery. sciex.com
Rationale for Utilizing L-Glutathione Reduced-15N as a Research Probe
Labeling with ¹⁵N, a stable isotope of nitrogen, allows researchers to specifically track the nitrogen atoms from glutathione (B108866) as they are metabolized and transferred to other molecules. creative-proteomics.com This is particularly useful for studying amino acid metabolism, nucleotide biosynthesis, and other nitrogen-dependent pathways. mdpi.com The ¹⁵N label provides a distinct mass shift that can be readily detected by mass spectrometry, enabling precise tracking of the labeled glutathione and its metabolic products. nih.gov This technique is instrumental in distinguishing between the de novo synthesis of molecules and their recycling from existing pools. acs.org
Historical Context and Evolution of Isotopic Tracing with L-Glutathione Variants
The use of isotopic tracers in metabolic research has a long history, evolving with advancements in analytical technology. Early studies often relied on radioactive isotopes to trace metabolic pathways. However, the safety concerns and specialized handling requirements of radioisotopes limited their application. The advent of high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy paved the way for the widespread use of stable isotopes like ¹³C, ²H (deuterium), and ¹⁵N. nih.govfrontiersin.org
Initially, isotopic labeling studies were highly targeted, focusing on a small number of known metabolites. frontiersin.org As analytical techniques improved, particularly with the development of high-resolution mass spectrometry, it became possible to perform non-targeted or "untargeted" analyses, scanning the entire metabolome for labeled compounds. tandfonline.com This global approach has the potential to uncover novel metabolic pathways and previously unknown connections. frontiersin.org
The application of isotopic labeling to glutathione has followed this trajectory. Early methods for measuring glutathione synthesis relied on labeled amino acid precursors. researchgate.net More recently, the direct use of labeled glutathione, including variants with ¹³C and ¹⁵N, has become more common. nih.govmedchemexpress.com These labeled standards are now crucial for quantifying glutathione levels and studying its role in various biological processes, from drug metabolism to the progression of diseases. mdpi.comthermofisher.com For example, a mixture of labeled and unlabeled glutathione can be used to trap and identify reactive drug metabolites. nih.govthermofisher.com
Overview of Major Research Areas Benefiting from this compound Applications
The application of this compound and other isotopically labeled variants spans numerous fields of biomedical research.
Drug Metabolism and Toxicology: In pharmaceutical research, labeled glutathione is used to study how drugs are metabolized and detoxified. It helps in identifying the formation of reactive metabolites, which can be responsible for drug-induced toxicity. nih.govthermofisher.com By trapping these reactive species with labeled glutathione, researchers can characterize their structure and understand the metabolic pathways leading to their formation. nih.gov
Cancer Research: Cancer cells exhibit altered metabolism to support their rapid growth. Isotope tracing with labeled nutrients, including the precursors of glutathione, has revealed critical metabolic dependencies in cancer cells. mdpi.com For instance, studies have shown that some cancer cells are highly dependent on glutamine for glutathione synthesis to combat oxidative stress. mdpi.com Understanding these metabolic adaptations can lead to new therapeutic strategies.
Neuroscience: Oxidative stress and impaired glutathione metabolism are implicated in several neurodegenerative diseases. researchgate.net Isotope tracing techniques are being used to reconstruct glutathione metabolism in neuronal models to understand how it is affected in disease states. acs.org For example, researchers have used ¹³C and ¹⁵N labeled precursors to trace their incorporation into glutathione in models of neurodegeneration, providing insights into pathway dysregulation. acs.org
Infectious Disease: Some pathogens can manipulate the host's glutathione homeostasis to their advantage. researchgate.net Isotope tracing has been used to demonstrate that certain bacteria can consume host-derived glutathione for their own nutritional needs. researchgate.net This provides a deeper understanding of host-pathogen interactions and can identify new targets for antimicrobial therapies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N3O6S |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1 |
InChI Key |
RWSXRVCMGQZWBV-ZLWFVQENSA-N |
Isomeric SMILES |
C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Methodological Frameworks for L Glutathione Reduced 15n Studies
Stable Isotope Tracing and Metabolic Flux Analysis (MFA) with L-Glutathione Reduced-15N
Stable isotope tracing using molecules like this compound is a cornerstone of metabolic flux analysis (MFA). MFA is a powerful technique for quantifying the rates of metabolic reactions within a biological system. nih.govrsc.org By introducing a labeled substrate, researchers can track the incorporation of the isotope into various metabolites, providing a dynamic view of pathway activity that complements static measurements of metabolite concentrations. creative-proteomics.com
Experimental Design Principles for 15N-Labeling Experiments
The success of a 15N-labeling experiment hinges on a well-conceived experimental design. A primary consideration is the choice of the isotopic tracer. While 13C-labeled tracers are common for tracking carbon flow, 15N-labeled compounds like L-glutamine-15N2 are essential for tracing nitrogen pathways, such as those involved in the de novo synthesis of glutathione (B108866). acs.orgresearchgate.net
Key principles for designing these experiments include:
Selection of Labeled Precursor: The choice of the 15N-labeled precursor is critical and depends on the specific metabolic pathway under investigation. For glutathione synthesis, precursors like 15N-labeled glycine (B1666218) or glutamine are often used. acs.orgnih.gov
Isotopic Steady State: Many MFA studies aim to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time. However, for some systems, like mammalian cells, reaching this state can be slow. rsc.org
Tracer Purity and Concentration: The isotopic purity of the tracer and its concentration in the culture medium must be precisely known and controlled to ensure accurate flux calculations.
Control Groups: Appropriate control groups, such as those cultured with unlabeled substrates, are necessary to correct for the natural abundance of stable isotopes. acs.org
Quantitative Monitoring of this compound Fluxes
The quantitative analysis of this compound and its downstream metabolites is typically performed using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE). nih.govgoogle.com This approach allows for the sensitive and specific detection of different isotopologues (molecules that differ only in their isotopic composition).
The general workflow involves:
Sample Collection and Quenching: Rapidly stopping all enzymatic activity to preserve the metabolic state of the sample.
Metabolite Extraction: Separating the metabolites of interest from other cellular components.
LC-MS/MS Analysis: Separating the extracted metabolites and detecting the mass-to-charge ratio of the different isotopologues.
Data Analysis: The measured mass isotopomer distributions (MIDs) are then used to calculate metabolic fluxes through computational modeling. acs.org
A study on the effects of inactivity on human muscle utilized a double-tracer approach with [15N]glycine and [2H2]glycine to measure glutathione synthesis rates from a single biopsy, demonstrating the power of this technique to assess kinetics in vivo. nih.gov
Isotopic Non-Stationary MFA (INST-MFA) Approaches
A significant challenge in traditional MFA is the time required to reach an isotopic steady state, particularly in mammalian cells. rsc.org Isotopic non-stationary MFA (INST-MFA) addresses this limitation by analyzing the transient changes in isotopic labeling over time, before a steady state is achieved. This approach provides a more dynamic picture of metabolic fluxes and is particularly useful for studying systems with slow turnover rates.
Dynamic MFA (DMFA) Techniques
Dynamic MFA (DMFA) extends the principles of INST-MFA to analyze systems that are not in a metabolic steady state. This is crucial for studying processes like cell differentiation, disease progression, or the response to external stimuli, where metabolic fluxes are constantly changing. By incorporating time-course metabolomics data, DMFA can provide a more comprehensive understanding of the dynamic regulation of metabolic networks.
Sample Preparation Methodologies for this compound Analysis
The accuracy of any study involving this compound is highly dependent on the quality of the sample preparation. A major challenge is the inherent instability of reduced glutathione (GSH), which is prone to oxidation to glutathione disulfide (GSSG). nih.govherzfonds.at
Considerations for Preventing L-Glutathione Oxidation During Sample Handling
Preventing the artificial oxidation of GSH during sample collection, processing, and storage is paramount for obtaining accurate measurements of the GSH/GSSG ratio, a key indicator of cellular redox status. herzfonds.atphysiology.org Several strategies are employed to minimize this artifact:
Immediate Quenching: Samples should be immediately treated with a thiol-quenching agent to block the free sulfhydryl group of GSH. herzfonds.at N-ethylmaleimide (NEM) is a commonly used reagent for this purpose due to its rapid reaction kinetics and ability to inactivate enzymes that could alter the GSSG concentration. physiology.orgnih.gov
Acidification and Deproteinization: Proteins are typically precipitated using acids like trichloroacetic acid or metaphosphoric acid. physiology.orgresearchgate.net This step also helps to stabilize the sample.
Low Temperatures: Samples should be kept at low temperatures (e.g., on ice or at 4°C) throughout the preparation process to minimize enzymatic activity and auto-oxidation. nih.govmdpi.com Storing samples at -80°C is recommended for long-term stability. mdpi.com
Use of Chelating Agents: The addition of chelating agents like EDTA can help to prevent metal-catalyzed oxidation of GSH. researchgate.net
Optimized Procedures: The entire sample preparation procedure should be optimized for speed to minimize the time during which oxidation can occur. nih.gov Some methods aim for an extraction procedure of 10-12 minutes. nih.gov
A study highlighted that delays between sample collection and the addition of NEM can lead to a significant reduction in the measured GSH to GSSG ratio, especially in serum and plasma samples. herzfonds.at Another approach involves a two-step alkylation process using different isotopologues of NEM to derivatize both the initial free GSH and the GSH obtained after the chemical reduction of GSSG, allowing for more accurate quantification by mass spectrometry. herzfonds.atnih.gov
Extraction Protocols for this compound and Metabolites
The accurate measurement of this compound (¹⁵N-GSH) and its related metabolites from biological samples is critically dependent on the extraction protocol. The primary goal is to efficiently extract these compounds while preventing their degradation or alteration, particularly the auto-oxidation of GSH.
A common approach involves the in situ derivatization of the thiol group of GSH to prevent its oxidation during sample preparation. uni-regensburg.de N-ethylmaleimide (NEM) is a frequently used reagent for this purpose. One optimized protocol includes incubating cells in a phosphate-buffered saline (PBS) solution containing NEM, followed by metabolite extraction with 80% methanol (B129727). uni-regensburg.de This procedure effectively preserves the GSH/GSSG ratio. uni-regensburg.de Another strategy involves a two-step alkylation process where free GSH is first derivatized with NEM. After removing excess NEM and proteins, the oxidized glutathione (GSSG) is reduced back to GSH and then derivatized with a deuterated form of NEM (d5-NEM). uni-regensburg.deresearchgate.net This differential isotopic labeling allows for the simultaneous quantification of both the reduced and oxidized forms by mass spectrometry.
For general amino acid analysis, which would include the components of glutathione, a standard procedure is acid hydrolysis using 6N HCl at 110°C for 20-24 hours under anoxic conditions. alexandraatleephillips.com However, for analyzing glutathione itself, this harsh method would break it down into its constituent amino acids (glutamate, cysteine, and glycine). Therefore, milder extraction methods are preferred.
Methanol precipitation is a widely used technique. In one workflow, after derivatizing free GSH with NEM, proteins and the excess reagent are removed by precipitation with methanol and subsequent extraction with dichloromethane (B109758). researchgate.net This is effective for preparing samples for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. researchgate.net
The choice of extraction solvent and procedure can be tailored to the specific biological matrix, such as cells, blood, or tissue. researchgate.netgoogle.com For instance, in studies involving cultured cells, washing with PBS before harvesting is a common initial step. uni-regensburg.de
Table 1: Comparison of Extraction Protocol Steps for Glutathione Analysis
| Step | Procedure 1 uni-regensburg.de | Procedure 2 researchgate.netgoogle.com | General Amino Acid Hydrolysis alexandraatleephillips.com |
| Initial Step | Incubate cells in NEM-containing PBS. | Derivatize free GSH with NEM in the sample. | Freeze-dry and store sample anoxically. |
| Extraction/Separation | Harvest cells and extract metabolites with 80% methanol. | Remove proteins and excess NEM via methanol precipitation and dichloromethane extraction. | Perform acid hydrolysis with 6N HCl at 110°C. |
| Further Processing | Direct analysis of GS-NEM and GSSG. | Reduce GSSG to GSH and derivatize with d5-NEM. | Clean-up via cation exchange chromatography. |
| Analyte(s) | GS-NEM, GSSG | GS-NEM, GSH-d5-NEM (from GSSG) | Individual amino acids |
| Primary Advantage | Preserves in vivo GSH/GSSG ratio. | High sensitivity for both GSH and GSSG. | Releases peptide-bound amino acids. |
Deproteinization Techniques for Isotopic Analysis
Deproteinization is a crucial step in preparing biological samples for the isotopic analysis of low molecular weight metabolites like ¹⁵N-GSH, as proteins can interfere with downstream analytical techniques.
Acid precipitation is a common method for deproteinization. Acids such as trichloroacetic acid (TCA) and perchloric acid (PCA) are effective at precipitating proteins. uni-regensburg.de However, a significant drawback of using acid is the potential for causing artificial oxidation of thiols, which can lead to inaccurate measurements of the GSH/GSSG ratio. uni-regensburg.de To mitigate this, it is strongly recommended to block the thiol group of GSH with a derivatizing agent like NEM before protein precipitation and acidification. uni-regensburg.de
Solvent precipitation, particularly with cold methanol, is another widely used and generally milder deproteinization technique. researchgate.net The addition of cold 80% methanol not only extracts metabolites but also effectively precipitates proteins, which can then be separated by centrifugation. uni-regensburg.de This method is often preferred as it is less harsh than acid precipitation and minimizes the risk of metabolite degradation.
A multi-step approach can also be employed, combining solvent precipitation with liquid-liquid extraction. For example, after an initial methanol precipitation, dichloromethane can be used to extract residual non-polar substances, further cleaning up the sample before analysis. researchgate.netgoogle.com
Ultrafiltration is another technique for removing proteins, where the sample is passed through a membrane with a specific molecular weight cutoff, allowing small molecules like glutathione to pass through while retaining larger protein molecules.
The choice of deproteinization method depends on the analytical platform and the specific requirements of the study. For isotopic analysis using mass spectrometry, it is paramount to choose a method that does not introduce isotopic fractionation and ensures the complete removal of interfering macromolecules.
Table 2: Overview of Deproteinization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Acid Precipitation (e.g., TCA, PCA) | Low pH causes protein denaturation and precipitation. uni-regensburg.de | Effective protein removal. | Can cause artifactual oxidation of GSH if thiols are not pre-blocked. uni-regensburg.de |
| Solvent Precipitation (e.g., Methanol) | Organic solvent reduces the solubility of proteins, causing them to precipitate. uni-regensburg.deresearchgate.net | Milder than acid; can be combined with metabolite extraction. uni-regensburg.de | May not be as efficient for all sample types. |
| Ultrafiltration | Separation based on molecular size using a semi-permeable membrane. | Removes proteins without adding chemical reagents. | Potential for analyte loss due to membrane binding. |
| Combined Precipitation/Extraction | Uses both solvent precipitation and liquid-liquid extraction for cleaner samples. researchgate.net | Provides a very clean sample extract. | More complex and time-consuming procedure. |
Computational Modeling and Data Analysis in this compound Fluxomics
Software Platforms for Metabolic Flux Quantification
Metabolic Flux Analysis (MFA) using stable isotopes like ¹⁵N requires specialized software to process the complex data generated from mass spectrometry and to calculate the rates (fluxes) of metabolic pathways. rsc.org These platforms integrate experimental data with stoichiometric models of metabolic networks to provide a quantitative understanding of cellular metabolism.
Several software platforms are available for MFA, each with specific features and algorithms. For instance, IsoCor is a software tool specifically designed to correct raw mass spectrometry data for the natural abundance of stable isotopes, which is a critical preliminary step in any tracer-based metabolomics study. nih.govacs.org
More comprehensive software suites like METRAN and INCA (Isotopomer Network Compartmental Analysis) are widely used for ¹³C-MFA and can be adapted for ¹⁵N-MFA. rsc.org These platforms allow for the design of isotopic labeling experiments, the simulation of expected labeling patterns, and the fitting of model parameters to experimental data to estimate fluxes. rsc.orgOpenFLUX is another open-source software that provides functionalities for flux balance analysis and ¹³C-based metabolic flux analysis. rsc.org
In the context of data generated by specific instrument vendors, proprietary software is often used for initial data processing. For example, SCIEX OS Analytics is used for integrating the peak areas of metabolite isotopologues from both MS¹ and MS² levels. nih.govacs.org
Recently, companies like Metalytics have developed end-to-end solutions, such as CoreMFA , which offer customized models for specific applications. These platforms can visualize metabolic maps with overlaid flux rates, helping researchers to identify bottlenecks and metabolic inefficiencies. metalyticsbio.com
The selection of a software platform depends on the complexity of the metabolic model, the type of labeling data (e.g., ¹³C, ¹⁵N, or both), and whether the system is at a steady state (MFA) or in a dynamic state (INST-MFA). rsc.orgcreative-proteomics.com
Mass Isotopologue Distribution (MID) Analysis for Pathway Elucidation
Mass Isotopologue Distribution (MID) analysis is a cornerstone of tracer-based metabolomics. nih.govresearchgate.net It involves measuring the relative abundance of all isotopic forms (isotopologues) of a metabolite that arise from the incorporation of a labeled precursor, such as ¹⁵N from L-¹⁵N₂-glutamine. acs.orgacs.org Mass spectrometry is the principal technique for this analysis, as it can separate and quantify these isotopologues based on their mass-to-charge ratio. nih.gov
By tracing the ¹⁵N atom from a precursor like L-¹⁵N₂-glutamine into downstream metabolites, researchers can validate and reconstruct metabolic pathways. acs.orgx-mol.com For example, in the de novo synthesis of glutathione, the incorporation of ¹⁵N from glutamine into glutamate (B1630785) and subsequently into glutathione can be tracked. nih.govacs.org The MID of ¹⁵N-GSH would show an increase in the abundance of the M+1 isotopologue, corresponding to the incorporation of a single ¹⁵N atom. nih.gov
The MID data, after correction for natural isotope abundance, provides valuable information on the activity of specific pathways. nih.govacs.org For instance, by comparing the MIDs of metabolites in different experimental conditions (e.g., healthy vs. diseased cells), one can infer changes in metabolic fluxes. acs.org This approach was successfully used to demonstrate that arsenite transformation in BEAS-2B cells blocked de novo purine (B94841) synthesis from glutamine, as evidenced by reduced ¹⁵N incorporation into the adenine (B156593) ring of ATP. sci-hub.se
Fragment Isotopologue Analysis for Enhanced Pathway Reconstruction
While MID analysis of intact molecules (precursor ions) is informative, analyzing the isotopic distribution within fragments of a metabolite can provide more detailed insights into pathway connections and the origin of different molecular substructures. acs.orgx-mol.com This technique, often referred to as tandem mass spectrometry (MS/MS or MS²) based fragment isotopologue analysis, allows for a more rigorous reconstruction of metabolic networks. acs.orgsci-hub.se
For example, in studies of ¹⁵N-GSH, collision-induced dissociation can break the glutathione molecule into specific fragments, such as a glutamate moiety and a glycine-cysteine moiety. researchgate.net By analyzing the MIDs of these fragments, researchers can pinpoint where the ¹⁵N label is located. If L-¹⁵N₂-glutamine is the tracer, the ¹⁵N enrichment would be expected primarily in the glutamate fragment of newly synthesized glutathione. nih.gov This was demonstrated in a study where the ¹⁵N enrichment was observed only in the glutamate moiety (¹⁵N-GSH F1) of glutathione, matching the MID of the precursor glutamate. nih.gov
This substructure-level isotopic information is powerful for resolving complex and intersecting metabolic pathways. acs.orgsci-hub.se A recently developed method coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with Zeno trap-enabled high-resolution multiple reaction monitoring (MRM-HR) has shown high sensitivity and accuracy for quantifying MIDs of both intact metabolites and their fragments simultaneously. acs.orgx-mol.comsepscience.com This allows for a comprehensive validation of pathway reconstructions, as demonstrated in the study of de novo glutathione synthesis in human neurons. researchgate.netacs.org
Investigations into L Glutathione Reduced 15n Metabolism and Turnover
De Novo Biosynthesis Pathways of L-Glutathione Reduced-15N
The de novo synthesis of this compound is a fundamental cellular process for maintaining the intracellular glutathione (B108866) pool. This pathway involves the sequential addition of its constituent amino acids, with the 15N label being incorporated from isotopically enriched precursors.
Tracer-based metabolomics using stable isotope-labeled precursors is a key strategy for resolving the complex pathways of glutathione synthesis. scispace.com By introducing amino acids containing the 15N isotope, scientists can track the incorporation of this heavy nitrogen atom into the newly synthesized this compound molecule.
15N-Glutamine: Studies utilizing L-15N2-glutamine in human-induced pluripotent stem cell-derived neurons have shown that the 15N atoms can be traced into downstream metabolites. scispace.comacs.org In one such study, a 23% 15N enrichment was found in glutamate (B1630785) and 5% in serine, while no significant enrichment was detected in glycine (B1666218). scispace.com Ultimately, this led to a 5% 15N enrichment in reduced glutathione (GSH) and 4% in its oxidized form (GSSG), confirming that glutamine serves as a primary nitrogen donor for the glutamate moiety in de novo glutathione synthesis. scispace.com
15N-Glutamate: Direct incubation of primary astrocyte cultures with [15N]glutamic acid has demonstrated rapid incorporation of the isotope into the intracellular glutathione pool. nih.gov This labeling of glutathione underscores the direct utilization of glutamate in its synthesis. The study also highlighted the relationship between glutathione turnover and the metabolism of glutamate and other amino acids. nih.gov
15N-Glycine: The use of 15N-glycine in cancer cell cultures has been employed to trace its metabolic fate. carlroth.com This method allows for the detection and identification of nitrogen-containing metabolites derived from glycine, including γ-glutathione, confirming its role as a direct precursor in the synthesis pathway. carlroth.com
Table 1: Isotope Enrichment in Metabolites from L-15N2-Glutamine Tracer
Data derived from a study on human-induced pluripotent stem cell-derived neurons. scispace.com
The synthesis of this compound from its constituent 15N-labeled amino acids is a two-step, ATP-dependent process catalyzed by two key enzymes in the cytosol. nih.govnih.govnih.gov
γ-Glutamylcysteine Synthetase (GCS): Also known as glutamate-cysteine ligase (GCL), this is the rate-limiting enzyme in glutathione synthesis. nih.govnih.gov It catalyzes the formation of a peptide bond between the γ-carboxyl group of a 15N-labeled glutamate precursor and the amino group of cysteine, forming γ-glutamylcysteine. nih.gov This initial step is crucial and is subject to feedback inhibition by glutathione itself. nih.gov
Glutathione Synthetase (GS): In the second step, glutathione synthetase catalyzes the addition of glycine to the C-terminal end of γ-glutamylcysteine. nih.govnih.gov If a 15N-glycine precursor is used, the labeled nitrogen atom is incorporated into the glutathione molecule at this stage. This reaction also requires ATP to proceed. nih.gov
The coordinated action of these two enzymes ensures the efficient production of this compound, allowing researchers to study the regulation and capacity of this vital biosynthetic pathway. mdpi.com
This compound Degradation and Recycling Pathways
The breakdown and recycling of glutathione are critical for maintaining amino acid homeostasis, particularly for the supply of cysteine. The use of 15N-labeled glutathione allows for the detailed analysis of its catabolism.
The turnover of the intracellular glutathione pool can be rapid. nih.gov Studies in cultured astrocytes using [15N]glutamate showed that the labeling of glutathione reached a steady state of 30.0 atom% excess within 180 minutes, indicating intense turnover. nih.gov This rapid turnover is essential for replenishing the constituent amino acids for resynthesis or other metabolic processes. nih.gov In other studies, using a 15N-cysteine infusion in rats, glutathione synthesis rates were found to be significantly increased in various tissues during infection, indicating that turnover is highly responsive to physiological stress. scispace.com For instance, the synthesis rate in the liver increased by 465% and in the spleen by 388% in infected rats compared to controls. scispace.com
Table 2: Increase in Glutathione Synthesis Rates in Tissues of Infected Rats
Data from a study using 15N-cysteine infusion to determine glutathione synthesis rates in rats 2 days after infection compared to pair-fed controls. scispace.com
The degradation of glutathione, known as the γ-glutamyl cycle, involves several key enzymes that break down the tripeptide into its constituent amino acids, which can then be reused. nih.govmdpi.com When this compound is broken down, the 15N-labeled amino acid (glutamate or glycine) is released.
γ-Glutamyl Cyclotransferase (GCT): Intracellular degradation of glutathione is initiated by enzymes of the γ-glutamylcyclotransferase family. mdpi.commdpi.com These enzymes specifically target glutathione for degradation, breaking the peptide bond between the γ-glutamyl moiety and cysteine. nih.govmdpi.com This reaction releases 5-oxoproline (from the glutamate residue) and the dipeptide cysteinyl-glycine. nih.govmdpi.com If the original glutathione molecule was labeled with 15N in its glutamate portion, the 15N would be found in the resulting 5-oxoproline.
Cysteinyl-glycine Dipeptidase: The dipeptide cysteinyl-glycine is further hydrolyzed by dipeptidases. nih.govmdpi.com These enzymes, which can be membrane-bound or soluble, cleave the dipeptide into free cysteine and glycine. mdpi.comnih.gov If the glutathione was synthesized with 15N-glycine, the labeled glycine would be released at this stage. In neurons, aminopeptidase (B13392206) N has been identified as an ectopeptidase that hydrolyzes cysteinyl-glycine, making the precursor amino acids available for neuronal glutathione synthesis. researchgate.net
Role of L Glutathione Reduced 15n in Studying Cellular Processes and Molecular Interactions
Investigation of Protein S-Glutathionylation Mechanisms Using L-Glutathione Reduced-15N
Protein S-glutathionylation is a reversible post-translational modification where glutathione (B108866) forms a mixed disulfide bond with a cysteine residue on a target protein. encyclopedia.pub This modification plays a critical role in redox signaling and cellular regulation. encyclopedia.pub The use of isotopically labeled glutathione, such as ¹⁵N-GSH, has significantly advanced the ability to study the dynamics of this process.
Isotopic labeling with ¹⁵N-GSH is a key strategy for the identification and quantification of S-glutathionylated proteins. nih.govcreative-proteomics.com In this approach, cells are cultured in media containing ¹⁵N-labeled precursors, leading to the biosynthesis of ¹⁵N-GSH. When cells are exposed to oxidative stress, this labeled glutathione becomes incorporated into proteins via S-glutathionylation. Subsequent analysis by mass spectrometry allows for the specific detection of ¹⁵N-GSH-modified peptides, distinguishing them from the unlabeled endogenous glutathione adducts.
This technique enables the creation of comprehensive inventories of proteins that are susceptible to S-glutathionylation under specific cellular conditions. For instance, a quantitative proteomic study using isotopically labeled clickable glutathione in cardiomyocytes identified 1,398 glutathionylated peptides, revealing that sarcomere-associated muscle proteins were significantly modified upon exposure to hydrogen peroxide. nih.gov
Table 1: Examples of Proteins Identified as S-Glutathionylated Using Isotopic Labeling Techniques
| Protein | Cellular Function | Reference |
|---|---|---|
| α-actinin | Structural protein in muscle cells | nih.gov |
| Desmin | Structural protein in muscle cells | nih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Enzyme in glycolysis | nih.gov |
S-glutathionylation is a dynamic and reversible process, with the removal of the glutathione moiety, known as deglutathionylation, being as crucial as its addition. mdpi.comnih.gov This reversibility allows S-glutathionylation to act as a molecular switch, modulating protein function in response to changes in the cellular redox environment. nih.gov The use of ¹⁵N-GSH has been instrumental in studying the kinetics and mechanisms of both glutathionylation and deglutathionylation.
Enzymes such as glutaredoxins (Grx) are primary catalysts for deglutathionylation. nih.gov By employing ¹⁵N-GSH, researchers can monitor the rate of removal of the labeled glutathione from specific proteins, providing insights into the efficiency and specificity of enzymes like Grx. mdpi.com Studies have shown that the balance between glutathionylation and deglutathionylation is tightly regulated and is crucial for maintaining cellular homeostasis. mdpi.comnih.gov For example, under conditions of oxidative stress, the equilibrium shifts towards S-glutathionylation to protect protein thiols from irreversible oxidation. frontiersin.org
The addition of a glutathione molecule can significantly alter a protein's structure, and consequently, its function. nih.govnih.gov S-glutathionylation can affect enzyme activity, protein-protein interactions, and protein localization. encyclopedia.pub Isotopic labeling with ¹⁵N-GSH allows for precise correlation between the modification of a specific cysteine residue and a change in protein function.
For example, studies on the bacterial protein thioredoxin-like protein (Tlp) in Streptococcus mutans revealed that S-glutathionylation of a specific cysteine residue (Cys41) is critical for its function in oxidative stress resistance and interspecies competition. nih.gov Similarly, the S-glutathionylation of key metabolic enzymes can regulate their activity, thereby controlling metabolic pathways in response to redox signals. nih.gov Research has demonstrated that this modification can either inhibit or enhance protein activity, highlighting its role as a versatile regulatory mechanism. mdpi.comnih.gov
Research on this compound Interactions with Electrophilic Compounds
Glutathione plays a central role in the detoxification of electrophilic compounds, including reactive metabolites of drugs and environmental toxins. washington.edu ¹⁵N-GSH is an invaluable tool for studying these interactions, enabling the trapping and characterization of transient reactive intermediates.
Many xenobiotics are metabolized in the body to form chemically reactive, electrophilic intermediates. eurofinsdiscovery.com These reactive metabolites can covalently bind to cellular macromolecules, leading to toxicity. researchgate.net Glutathione can intercept these reactive species, forming stable conjugates that can be excreted. hyphadiscovery.comnih.gov
The use of ¹⁵N-GSH in in vitro and in vivo systems allows for the efficient trapping and identification of these reactive metabolites. nih.gov When a drug is incubated with liver microsomes in the presence of ¹⁵N-GSH, any reactive metabolites formed will conjugate with the labeled glutathione. The resulting ¹⁵N-GSH adducts can then be readily detected and characterized by mass spectrometry due to their specific isotopic signature. nih.govsygnaturediscovery.com This approach helps in identifying the specific metabolic pathways that lead to the formation of reactive species and is a critical step in the safety assessment of new drug candidates. researchgate.net
Table 2: Application of ¹⁵N-GSH in Reactive Metabolite Trapping Studies
| Compound Class | Purpose of Study | Analytical Technique |
|---|---|---|
| Various Drugs | High-throughput screening for reactive metabolite formation | UPLC-High Resolution Mass Spectrometry |
| Model Compounds (e.g., acetaminophen) | Elucidation of bioactivation pathways and mechanisms of toxicity | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Beyond reactive drug metabolites, ¹⁵N-GSH can be used to study the interaction of glutathione with other chemical agents, such as the platinum-based anticancer drugs. These drugs exert their cytotoxic effects by forming adducts with DNA, but they also interact with other cellular components, including glutathione.
The formation of platinum-glutathione adducts can influence the efficacy and toxicity of these drugs. By using ¹⁵N-GSH, researchers can track the formation of these adducts and investigate their role in drug resistance and detoxification mechanisms. Understanding these interactions is crucial for optimizing cancer chemotherapy and developing strategies to overcome drug resistance.
This compound in Studies of Redox Homeostasis and Oxidative Stress Mechanisms
The use of stable isotopes, particularly 15N-labeled L-Glutathione (this compound), has become an invaluable tool for investigating the intricate mechanisms of cellular redox homeostasis and the response to oxidative stress. nih.govacs.org By tracing the metabolic fate of this compound, researchers can gain detailed insights into the dynamics of glutathione synthesis, utilization, and recycling under various physiological and pathological conditions. This approach allows for a more precise understanding of how cells maintain a delicate balance between reducing and oxidizing species, a process critical for normal cellular function and survival. nih.govnih.gov
Alterations in redox homeostasis are implicated in a wide range of diseases, and the ability to monitor glutathione metabolism with isotopic tracers provides a powerful method to study these disease processes. nih.govmdpi.com For instance, in conditions of oxidative stress, the demand for glutathione increases, and tracking this compound can reveal the capacity of cells to upregulate its synthesis and regeneration pathways. mdpi.com This information is crucial for understanding the cellular defense mechanisms against oxidative damage and for identifying potential therapeutic targets to bolster these defenses.
Investigating the this compound to Oxidized L-Glutathione-15N (GSSG-15N) Ratio as a Redox Indicator
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. nih.govresearchgate.net Under normal physiological conditions, the vast majority of the glutathione pool exists in the reduced form. A significant decrease in the GSH/GSSG ratio is a hallmark of oxidative stress, reflecting an imbalance where the rate of GSH oxidation surpasses its regeneration. nih.gov
The use of 15N-labeled glutathione allows for the precise measurement of the this compound to Oxidized L-Glutathione-15N (GSSG-15N) ratio. This isotopic labeling enables researchers to distinguish between the experimentally introduced glutathione and the endogenous, unlabeled pool, providing a clear and dynamic picture of redox changes in response to specific stimuli. By employing techniques like mass spectrometry, scientists can quantify the relative abundance of this compound and GSSG-15N, offering a sensitive and specific measure of the cellular redox environment. nih.gov
This methodology has been applied in various research contexts to understand how different stressors impact cellular redox balance. For example, studies have used this approach to investigate the effects of toxins, pathogens, and disease states on glutathione metabolism. nih.gov The data generated from these experiments are crucial for elucidating the mechanisms by which cells respond to oxidative challenges and for evaluating the efficacy of therapeutic interventions aimed at restoring redox homeostasis.
| Condition | Typical GSH:GSSG Ratio | Implication |
|---|---|---|
| Normal Physiological State | >100:1 | Healthy redox balance, efficient antioxidant defense. nih.gov |
| Mild Oxidative Stress | 10:1 to 100:1 | Increased oxidative challenge, cellular defense mechanisms are active. nih.gov |
| Severe Oxidative Stress | <10:1 to 1:1 | Significant redox imbalance, potential for cellular damage. nih.gov |
Research on the Role of this compound in Antioxidant Defense Mechanisms
L-Glutathione is a cornerstone of the cellular antioxidant defense system, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for various antioxidant enzymes. nbinno.comnih.gov Isotopic labeling with this compound provides a powerful method to trace the involvement of glutathione in these protective pathways. By following the 15N label, researchers can quantify the flux of glutathione through different antioxidant reactions and assess the capacity of these systems to mitigate oxidative damage.
Research utilizing this compound has provided detailed insights into how cells respond to oxidative challenges at a molecular level. For instance, by exposing cells to an oxidant and tracking the fate of the 15N label, it is possible to determine the primary pathways through which glutathione exerts its protective effects. This information is critical for understanding the pathophysiology of diseases associated with oxidative stress and for developing strategies to enhance the antioxidant defenses of the body.
This compound Applications in Enzyme Activity and Co-factor Research
The application of this compound extends to the detailed investigation of enzyme kinetics and the role of glutathione as a co-factor. By incorporating the 15N stable isotope, researchers can monitor the specific interactions between glutathione and various enzymes, providing a clearer picture of their catalytic mechanisms and regulatory functions. This is particularly important for enzymes that are central to redox regulation and detoxification pathways.
Metabolic flux analysis using 15N-labeled substrates, including this compound, allows for the quantification of the rates of metabolic pathways in which glutathione is involved. embopress.orgmdpi.com This technique provides a dynamic view of cellular metabolism and how it adapts to different conditions. For example, it can be used to measure the activity of enzymes involved in glutathione synthesis and recycling, offering insights into how cells maintain their glutathione pools.
Studies Involving Glutathione S-Transferases (GSTs) and this compound
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a critical role in the detoxification of a wide range of endogenous and exogenous electrophilic compounds. mdpi.comsemanticscholar.org They catalyze the conjugation of these harmful substances with reduced glutathione, rendering them less toxic and more easily excretable. nih.gov The use of this compound in conjunction with mass spectrometry allows for the direct tracking of this conjugation reaction.
By incubating cells or purified GST enzymes with a specific substrate and this compound, researchers can monitor the formation of the 15N-labeled glutathione conjugate. This provides a highly specific and sensitive method to measure GST activity and to study the substrate specificity of different GST isoforms. This approach is invaluable for understanding the role of GSTs in drug metabolism and resistance, as well as in the defense against environmental toxins. nih.gov
Furthermore, these studies can elucidate the regulatory mechanisms that control GST expression and activity. For example, under conditions of oxidative stress, the demand for detoxification increases, and tracking the flux of this compound through the GST pathway can reveal how cells upregulate this defense mechanism.
| Research Focus | Methodology | Key Finding |
|---|---|---|
| Quantification of Detoxification | Incubation of cells with a toxin and this compound, followed by LC-MS analysis. | Direct measurement of the rate of formation of 15N-labeled glutathione-toxin conjugates, quantifying the detoxification capacity. |
| GST Isoform Specificity | In vitro assays with purified GST isoforms, various substrates, and this compound. | Determination of the specific substrates metabolized by different GST isoforms, providing insights into their distinct biological roles. mdpi.com |
| Regulation of GST Activity | Comparing the flux of this compound through the GST pathway under normal and stressed conditions. | Elucidation of how cellular stress signals modulate GST activity to enhance detoxification. |
Investigation of Glutaredoxins (Grxs) and their Interaction with this compound
Glutaredoxins (Grxs) are small oxidoreductases that utilize the reducing power of glutathione to catalyze the reduction of disulfide bonds in proteins. nih.gov They are crucial for maintaining the proper redox state of protein thiols and are involved in a variety of cellular processes, including signal transduction and defense against oxidative stress. The interaction between Grxs and glutathione is central to their function.
The use of this compound allows for the detailed study of the catalytic mechanism of Grxs. By employing techniques such as NMR spectroscopy, researchers can observe the transfer of the 15N label from glutathione to the Grx enzyme and subsequently to the target protein. This provides direct evidence for the formation of a mixed disulfide intermediate between Grx and glutathione, a key step in the catalytic cycle. nih.gov
These investigations have been instrumental in defining the two primary catalytic mechanisms of Grxs: the monothiol and dithiol pathways. nih.gov this compound tracing can help to distinguish between these mechanisms and to understand how the choice of pathway is influenced by the specific substrate and the cellular redox environment. This level of mechanistic detail is essential for a complete understanding of how Grxs regulate cellular function.
Advanced Spectroscopic and Spectrometric Applications of L Glutathione Reduced 15n
Mass Spectrometry (MS) Applications in L-Glutathione Reduced-15N Research
Mass spectrometry has become an indispensable technique in metabolomics and proteomics, and the use of stable isotope-labeled compounds like L-Glutathione reduced-¹⁵N significantly enhances its capabilities. The distinct mass difference between the labeled and unlabeled glutathione (B108866) allows for its use as an internal standard for accurate quantification and as a tracer to follow its metabolic fate.
LC-MS is a cornerstone technique for the analysis of glutathione and its metabolites due to its ability to separate complex mixtures with high resolution prior to mass analysis. When L-Glutathione reduced-¹⁵N is used as a tracer, LC-MS can effectively track the flow of the ¹⁵N atom through various metabolic pathways. For instance, in studies of de novo glutathione synthesis, L-¹⁵N₂-glutamine can be used as a precursor, and the incorporation of ¹⁵N into glutathione can be monitored. researchgate.netacs.org This allows researchers to elucidate the dynamics of glutathione metabolism under different physiological and pathological conditions. acs.orgnih.gov
GC-MS provides another robust method for the simultaneous measurement of both glutathione enrichment and concentration. nih.gov A method utilizing L-[¹⁵N] glutamic acid infusion allows for the determination of the fractional synthesis rate of glutathione in biological samples like red blood cells. nih.gov This approach involves the derivatization of glutathione to make it volatile for GC analysis, with homoglutathione (B101260) often used as an internal standard. nih.gov The precision of this method is high, with low coefficients of variation. nih.gov
Table 1: Comparison of LC-MS and GC-MS for L-Glutathione Reduced-¹⁵N Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Sample State | Liquid | Volatile (requires derivatization for glutathione) |
| Primary Application | Tracing metabolic pathways, quantification | Quantification of enrichment and concentration |
| Tracer Example | L-¹⁵N₂-glutamine to track de novo synthesis researchgate.netacs.org | L-[¹⁵N] glutamic acid to determine synthesis rate nih.gov |
| Key Advantage | High separation efficiency for complex mixtures | High precision and accuracy for quantification nih.gov |
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In the context of L-Glutathione reduced-¹⁵N, MS/MS is used to confirm the identity of glutathione and its metabolites by analyzing their fragmentation patterns. researchgate.net When a ¹⁵N-labeled glutathione molecule is subjected to collision-induced dissociation, it produces characteristic fragment ions. nih.govresearchgate.net For example, the fragmentation of glutathione typically yields a glutamate (B1630785) moiety (F1) and a glycine-cysteine moiety (F2). nih.govresearchgate.net The presence of the ¹⁵N label in the glutamate portion of the molecule can be confirmed by a corresponding mass shift in the F1 fragment, providing unambiguous structural information. acs.orgnih.gov
This technique is also crucial for identifying and characterizing glutathione adducts, which are formed when reactive metabolites bind to glutathione. The use of ¹⁵N-labeled glutathione can help in distinguishing these adducts from other endogenous molecules. nih.gov The characteristic isotopic pattern created by a mixture of labeled and unlabeled glutathione allows for easier detection of these adducts in complex biological matrices. nih.gov
A recent advancement in LC-MS technology, HILIC-Zeno MRMHR, has shown significant advantages for the analysis of labeled mass isotopologues, including those of L-Glutathione reduced-¹⁵N. researchgate.netacs.org This method allows for the simultaneous acquisition of data at both the MS¹ and MS² levels in a single run. acs.orgnih.gov The HILIC separation is well-suited for polar metabolites like glutathione. The Zeno trap pulsing feature enhances the sensitivity of MS² fragment detection, which is critical for accurate isotopologue analysis. acs.org
Studies have demonstrated that HILIC-Zeno MRMHR can maintain identical ¹⁵N isotopologue distribution at both MS¹ and MS² levels, ensuring high data fidelity. acs.org This high sensitivity and accuracy make it a powerful tool for tracer-based metabolomics studies to reconstruct metabolic pathways. researchgate.netacs.org For example, it has been used to trace the fate of ¹⁵N atoms from L-¹⁵N₂-glutamine into the de novo synthesis of glutathione in neuronal models. acs.orgnih.gov
Table 2: Key Findings from HILIC-Zeno MRMHR Analysis of ¹⁵N-Labeled Glutathione
| Finding | Significance | Reference |
|---|---|---|
| Enhanced Sensitivity | Improved detection of low-abundance isotopologues and their fragments. | acs.org |
| High Isotope Fidelity | Accurate and reproducible quantification of mass isotopologue distributions. | researchgate.netacs.org |
| Simultaneous MS¹/MS² | Comprehensive data acquisition in a single analysis for pathway reconstruction. | acs.orgnih.gov |
| Pathway Elucidation | Successfully traced ¹⁵N from glutamine to glutathione in neuronal cells. | acs.orgnih.gov |
Isotope dilution mass spectrometry is the gold standard for accurate and precise quantification of analytes in complex mixtures. In this method, a known amount of a stable isotope-labeled version of the analyte, in this case, L-Glutathione reduced-¹⁵N, is added to the sample as an internal standard. researchgate.net Because the labeled standard is chemically identical to the endogenous analyte, it behaves identically during sample preparation, extraction, and chromatographic separation, thus correcting for any sample loss or matrix effects.
The concentration of the endogenous glutathione is then determined by measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. researchgate.net This approach has been successfully applied using LC-MS/MS for the simultaneous quantification of reduced glutathione, oxidized glutathione, and other related metabolites in various biological samples. researchgate.netnih.gov The use of ¹⁵N-labeled glutathione provides the necessary specificity and accuracy for reliable quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
NMR spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. The incorporation of ¹⁵N into glutathione allows for a range of specialized NMR experiments that can probe the local environment of the nitrogen atoms within the molecule.
The ¹H-¹⁵N HSQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of ¹H nuclei with the chemical shifts of their directly attached ¹⁵N nuclei. protein-nmr.org.uk This results in a spectrum where each peak corresponds to a specific N-H bond in the molecule. protein-nmr.org.uk For L-Glutathione reduced-¹⁵N, this would provide signals for the amide bonds and the amino group.
This technique is particularly valuable for studying the interactions of glutathione with other molecules, such as proteins. nih.gov When ¹⁵N-labeled glutathione binds to a protein, the chemical environment of its N-H groups changes, leading to shifts in the positions of the corresponding peaks in the ¹H-¹⁵N HSQC spectrum. By monitoring these chemical shift perturbations, researchers can identify the specific parts of the glutathione molecule that are involved in the interaction and can gain insights into the binding interface. nih.gov Furthermore, changes in the intensity and line width of the HSQC peaks can provide information about the dynamics of the interaction. copernicus.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| L-Glutathione reduced-¹⁵N | ¹⁵N-GSH |
| L-Glutamine | |
| Glutamic acid | |
| Homoglutathione | |
| Glycine (B1666218) | |
| Cysteine | |
| Oxidized Glutathione | GSSG |
15N Relaxation Parameter Analysis for Protein Dynamics
The study of protein dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy is significantly enhanced by the use of isotope-labeled molecules. copernicus.org While direct analysis of this compound for protein dynamics is a specialized application, the principles are grounded in the well-established methodology of 15N relaxation analysis. This technique provides profound insights into the motional properties of proteins at an atomic level. nih.gov The incorporation of a ¹⁵N label, as in this compound, allows researchers to probe the dynamic environment of the glutathione molecule itself, or more commonly, the active site of a glutathione-binding protein.
NMR relaxation describes the process by which nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. The rates of this return are highly sensitive to the motion of the molecule. For ¹⁵N-labeled compounds, the primary relaxation mechanisms are the dipole-dipole interaction with the directly attached proton and the chemical shift anisotropy (CSA) of the ¹⁵N nucleus. medium.com The modulation of these interactions by molecular motions on various timescales—from picoseconds to milliseconds—provides a detailed picture of molecular flexibility and conformational exchange. medium.comnih.gov
The key parameters measured in these experiments are the longitudinal relaxation rate (R₁ or 1/T₁), the transverse relaxation rate (R₂ or 1/T₂), and the steady-state heteronuclear Overhauser effect (NOE). medium.com Each parameter is sensitive to motions at different frequencies, and their combined analysis allows for a detailed characterization of the protein's dynamic landscape. nih.gov
Table 1: Key ¹⁵N Relaxation Parameters and Their Significance
| Parameter | Symbol | Timescale Sensitivity | Interpretation |
| Longitudinal Relaxation Rate | R₁ (1/T₁) | Fast (ps-ns) | Reports on fast internal bond vector motions and overall molecular tumbling. Longer T₁ values often indicate higher flexibility. medium.com |
| Transverse Relaxation Rate | R₂ (1/T₂) | Fast (ps-ns) and Slow (µs-ms) | Sensitive to the same motions as R₁ but also includes contributions from slower conformational exchange processes (Rₑₓ). nih.gov |
| Heteronuclear Overhauser Effect | NOE | Fast (ps-ns) | Measures the transfer of polarization from a proton to the ¹⁵N nucleus. Values close to the theoretical maximum (~0.85) indicate restricted motion, while lower values suggest significant flexibility. |
S² (Generalized Order Parameter): This parameter describes the spatial restriction of the bond vector's motion. An S² value of 1 indicates a completely rigid vector, while a value of 0 signifies unrestricted, isotropic motion. nih.gov
τₑ (Effective Correlation Time): This represents the timescale of fast internal motions (ps-ns). medium.com
Rₑₓ (Chemical Exchange Contribution): This term accounts for contributions to R₂ from slower conformational exchange processes occurring on the microsecond to millisecond timescale, such as enzyme catalysis or conformational transitions. nih.gov
When this compound is bound to a protein, these relaxation parameters can be measured for the ¹⁵N nuclei within the glutathione molecule. The resulting data provides specific information about the dynamics of the bound ligand, revealing how tightly it is held, the flexibility of its different moieties (glutamyl, cysteinyl, glycinyl), and whether it undergoes conformational changes within the binding pocket. This approach is invaluable for understanding ligand recognition, enzyme mechanisms, and allosteric regulation in glutathione-dependent enzyme systems.
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) with L-Glutathione Precursors
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is a rapidly emerging modality that overcomes the primary limitation of conventional MRS—its low sensitivity. jmir.org By using a technique called dissolution dynamic nuclear polarization (dDNP), the nuclear spin polarization of specific nuclei like ¹³C or ¹⁵N can be increased by several orders of magnitude (over 10,000-fold) compared to their thermal equilibrium state. jmir.orgnih.gov This massive signal enhancement allows for the real-time, in vivo tracking of metabolic pathways. nih.gov While direct hyperpolarization of L-Glutathione is challenging, the use of hyperpolarized precursors has proven to be a viable strategy for probing the glutathione redox system. nih.gov
A key application in this area involves monitoring the synthesis and redox state of glutathione (GSH), a critical cellular antioxidant. nih.gov Altered GSH levels are implicated in a wide range of diseases, including cancer and neurological disorders. mdpi.com HP-MRI offers a non-invasive window into the dynamics of the glutathione pool.
One of the most promising precursors for this purpose is N-acetylcysteine (NAC). nih.gov By labeling NAC with ¹³C (e.g., [1-¹³C] N-acetyl cysteine), researchers can hyperpolarize it and administer it in vivo. The hyperpolarized signal is then tracked as the NAC is taken up by cells and interacts with the glutathione system. A key reaction that can be monitored is the formation of a disulfide bond between NAC and reduced glutathione (GSH), which produces a spectroscopically distinct product. nih.gov The ability to detect this transformation in real time provides a direct measure of redox activity and GSH availability within tissues and tumors. nih.gov
Table 2: Research Findings on Hyperpolarized Probes for Glutathione Redox Chemistry
| Hyperpolarized Probe | Key Observation | Significance | Reference |
| [1-¹³C] N-acetyl cysteine (NAC) | Formation of a spectroscopically detectable NAC-glutathione disulfide product. | Allows real-time, non-invasive monitoring of in vivo redox status and glutathione chemistry. | nih.gov |
| [1,4-¹³C₂]fumarate | Used as a marker of tumor necrosis in conjunction with other HP probes. | Provides complementary information on tissue viability, which is often linked to oxidative stress. | nih.gov |
| [1-¹³C]pyruvate | Measures flux through lactate (B86563) dehydrogenase (LDH), reflecting the NAD⁺/NADH redox state. | Indirectly probes the cellular redox environment that is maintained by the glutathione system. | nih.gov |
The hyperpolarized signal is transient, typically lasting for only a few minutes, which necessitates rapid imaging protocols. jmir.org However, this timeframe is sufficient to capture the kinetics of fast enzymatic reactions. nih.gov The data obtained from these experiments are not just anatomical images but spectroscopic signatures that reveal the rates of metabolic conversions. jmir.org For instance, the rate of conversion of hyperpolarized NAC into its glutathione disulfide can differ between healthy and cancerous tissues, potentially offering a novel biomarker for diagnosis and monitoring therapeutic response. nih.gov This approach allows for the investigation of metabolic fluxes, a capability not offered by more conventional imaging techniques that only measure probe uptake. acs.org
Future Directions in L Glutathione Reduced 15n Research
Integration of L-Glutathione Reduced-15N Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of stable isotope tracing with multi-omics approaches offers a holistic view of cellular physiology, connecting metabolic fluxes with changes in gene and protein expression. By using ¹⁵N-labeled precursors, researchers can trace the synthesis and incorporation of glutathione (B108866) into various cellular pathways and observe the corresponding shifts in the proteome and transcriptome. nih.govnih.gov
A key application of this integrated approach is in elucidating the cellular response to oxidative stress. For instance, combining ¹⁵N-GSH tracing with proteomics can identify specific proteins that are glutathionylated under stress conditions. This provides a direct link between the metabolic state of the glutathione system and the functional regulation of the proteome. nih.gov Similarly, correlating ¹⁵N tracing data with transcriptomics can reveal how changes in glutathione metabolism trigger adaptive gene expression programs. nih.gov
Recent studies have successfully combined multi-omics to study perturbations in glutathione metabolism in aging and disease models. nih.gov For example, by using RNA-sequencing and shotgun proteomics, alterations in glutathione metabolism have been identified as a key factor in the aging of muscle stem cells. nih.gov Future studies using ¹⁵N-GSH will provide a dynamic layer to this data, showing not just the static levels of transcripts and proteins, but the rate at which metabolic pathways are operating in response to cellular demands.
Table 1: Examples of Multi-Omics Integration with Glutathione Metabolism
| Omics Layer | Information Gained | Potential Integration with ¹⁵N-GSH Tracing |
|---|---|---|
| Transcriptomics (RNA-seq) | Identifies changes in the expression of genes involved in GSH synthesis, utilization, and transport. nih.gov | Correlate rates of de novo ¹⁵N-GSH synthesis with the upregulation or downregulation of key enzymatic genes. nih.gov |
| Proteomics | Quantifies the abundance of proteins in the GSH pathway and identifies post-translational modifications like glutathionylation. nih.gov | Track the incorporation of ¹⁵N into glutathionylated proteins to measure the dynamics of this redox regulation. |
| Metabolomics | Measures the concentration of GSH, its precursors (glutamate, cysteine, glycine), and related metabolites. nih.govresearchgate.net | Determine the flux of ¹⁵N from precursors like L-¹⁵N₂-glutamine into the GSH pool, providing a direct measure of synthesis rates. nih.govresearchgate.net |
| Epigenomics (DNA Methylation) | Assesses changes in DNA methylation patterns that may regulate genes in the glutathione pathway. nih.gov | Investigate how metabolic shifts, tracked by ¹⁵N-GSH, influence epigenetic modifications over time. |
By combining these datasets, researchers can construct more comprehensive models of how cells maintain redox homeostasis and respond to pathological conditions.
Development of Novel this compound-Based Probes and Tracers
The development of novel molecular probes and tracers based on ¹⁵N-GSH is a promising frontier for visualizing and quantifying glutathione dynamics in real-time. While many fluorescent probes for glutathione exist, they typically measure concentration rather than the dynamics of synthesis and turnover. researchgate.netmdpi.com Incorporating the ¹⁵N stable isotope into probe design opens the door to assays that can distinguish between pre-existing and newly synthesized GSH pools.
Future research will likely focus on creating "smart" probes that combine the specificity of traditional glutathione-reactive chemical groups with the isotopic label of ¹⁵N. These probes could be designed for various advanced imaging and analytical techniques:
Mass Spectrometry Imaging (MSI): ¹⁵N-labeled probes could be used to map the spatial distribution of de novo glutathione synthesis within tissues and even single cells with high resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes containing both ¹⁵N and ¹³C labels can provide detailed structural and quantitative information about glutathione's interactions with other molecules, such as proteins. nih.gov
Advanced Chromatography-Mass Spectrometry: The development of more sensitive ¹⁵N-GSH tracers will enhance the ability of techniques like liquid chromatography-mass spectrometry (LC-MS) to detect subtle changes in glutathione flux in complex biological samples. nih.govnih.gov
The synthesis of these novel tracers will allow for more sophisticated experimental designs, enabling researchers to ask more precise questions about how specific cellular compartments or conditions affect glutathione metabolism. For example, a mitochondria-targeted ¹⁵N-GSH probe could specifically measure the rate of glutathione synthesis within that organelle, providing critical insights into its role in energy metabolism and apoptosis.
Advanced Computational Modeling for this compound Metabolic Networks
Computational modeling is essential for interpreting the complex datasets generated by stable isotope tracing experiments. By incorporating data from ¹⁵N-GSH tracing studies into metabolic network models, researchers can calculate the flux through various pathways related to glutathione synthesis, recycling, and consumption. nih.gov
Future advancements in this area will involve the development of more sophisticated, multi-scale models that can integrate data from different "omics" layers. These models will move beyond simple pathway mapping to simulate the dynamic behavior of the entire glutathione metabolic network under different conditions. nih.gov
Key areas for development include:
Kinetic Modeling: Creating models that incorporate enzyme kinetics to predict how the glutathione network will respond to perturbations, such as drug treatments or nutrient deprivation.
Whole-Cell Models: Integrating the glutathione network into larger, genome-scale metabolic models to understand its interplay with other major cellular processes like the TCA cycle, glycolysis, and amino acid metabolism. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Models: Using high-level computational chemistry to simulate the precise chemical mechanisms of enzymatic reactions involving glutathione, such as the reduction of glutathione disulfide (GSSG) by glutathione reductase. nih.govresearchgate.net
Data from ¹⁵N-GSH tracing experiments are critical for validating and refining these computational models. nih.gov By comparing the model's predictions of ¹⁵N enrichment in various metabolites with actual experimental measurements, researchers can improve the accuracy of the model and gain greater confidence in its predictions. nih.govresearchgate.net This iterative process of experimentation and modeling will be crucial for unraveling the complex regulation of redox homeostasis.
Exploration of this compound in Mechanistic Studies of Disease Models (non-clinical focus)
This compound is a powerful tool for investigating the underlying mechanisms of various diseases in non-clinical settings. nih.gov An imbalance in glutathione metabolism is a hallmark of numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular diseases. nih.govmdpi.commdpi.com ¹⁵N-GSH tracing allows researchers to move beyond simply observing a correlation between low glutathione levels and disease, to directly measuring how the dynamics of glutathione synthesis and turnover are altered in disease models. nih.gov
In neurodegenerative disease models, such as those for Parkinson's or Amyotrophic Lateral Sclerosis (ALS), ¹⁵N-GSH can be used to determine if the observed glutathione deficiency is due to impaired synthesis, increased consumption, or a combination of both. nih.govmdpi.com For example, a study using L-¹⁵N₂-glutamine as a tracer in a neuronal model of rotenone-induced stress (a model relevant to Parkinson's disease) was able to reconstruct the de novo glutathione synthesis pathway and quantify how it was impacted by the toxin. nih.govacs.org
Table 2: Application of ¹⁵N-GSH Tracing in Non-Clinical Disease Models
| Disease Area | Mechanistic Question | How ¹⁵N-GSH Tracing Provides Insight |
|---|---|---|
| Neurodegeneration | Is the GSH depletion in neurons caused by a failure of synthesis or excessive oxidative stress? | By tracing ¹⁵N from precursors into GSH, researchers can quantify the rate of de novo synthesis and compare it between healthy and disease-model neurons. nih.gov |
| Cancer | How do cancer cells reprogram their metabolism to meet the high demand for GSH for proliferation and detoxification? | ¹⁵N-GSH tracing can map the metabolic pathways that fuel GSH synthesis and identify potential therapeutic targets in cancer metabolism. nih.gov |
| Cardiovascular Disease | How does oxidative stress in cardiac or vascular tissue affect the capacity for GSH synthesis and recycling? | Isotope tracing can measure the flux through the GSH synthesis pathway in response to oxidative challenges relevant to cardiovascular pathologies. mdpi.com |
| Aging | Does the capacity for de novo GSH synthesis decline with age in specific tissues? | Comparing the rate of ¹⁵N incorporation into GSH in models of young versus old organisms can directly test this hypothesis. nih.gov |
These non-clinical studies are fundamental for identifying the root causes of glutathione dysregulation in disease. nih.gov The mechanistic insights gained from ¹⁵N-GSH tracing can help identify novel biomarkers and guide the development of future therapeutic strategies aimed at restoring redox balance.
Q & A
Q. What frameworks guide ethical and reproducible use of isotopic glutathione in preclinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
